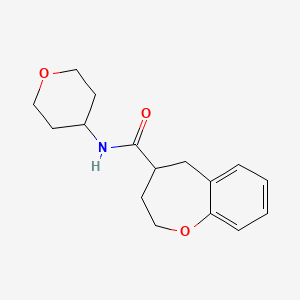
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- A practical method for synthesizing compounds related to N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, specifically CCR5 antagonists, involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as a novel pyrazole derivative, has been characterized using techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (Kumara et al., 2018).
Chemical Reactions and Properties
- Compounds like N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, exhibit interesting chemical properties (Liu et al., 2014).
Physical Properties Analysis
- The physical properties of related compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been studied in the context of their reactions with benzylthiol or thiophenols (Bol’but et al., 2014).
Chemical Properties Analysis
- The chemical properties of similar compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, have been explored through methods like multicomponent reactions, indicating a broad spectrum of biological activities (Shaabani et al., 2009).
properties
IUPAC Name |
N-(oxan-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-14-6-8-19-9-7-14)13-5-10-20-15-4-2-1-3-12(15)11-13/h1-4,13-14H,5-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXQZMGILXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5656264.png)
![4-[(dimethylamino)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5656270.png)


![2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5656277.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656284.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5656288.png)
![4-bromo-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5656296.png)
![8-methoxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5656301.png)
![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5656346.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)